The synthesis of 3-(3-phenyl-1-indanyl)propionic acid derivatives typically begins with the construction of the indane core, followed by functionalization with propionic acid side chains. A pivotal advancement involves the hydrogenation of cinnamaldehyde to 3-phenylpropanal using Pd/C catalysts under mild conditions (25–50°C, 1–5 bar H₂), achieving >99% conversion and >90% selectivity. This aldehyde intermediate undergoes subsequent oxidation to 3-phenylpropionic acid via aerobic oxidation without catalysts at 60–80°C, yielding 85–92% product.
For indane ring formation, Friedel-Crafts alkylation of benzene derivatives with α,β-unsaturated carbonyl compounds provides substituted indanones. Recent work demonstrates that Sc(OTf)₃-catalyzed cyclization of γ-keto acids with styrenes yields 3-phenylindanones in 78–85% yields, which serve as precursors for propionic acid derivatives.
Table 1: Comparative Yields for Indanone Synthesis Methods
| Starting Materials | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| γ-Keto acid + Styrene | Sc(OTf)₃ | 80 | 82 |
| Benzene + Acrylic anhydride | AlCl₃ | 120 | 68 |
| Phenylacetyl chloride + Toluene | FeCl₃ | 100 | 75 |
Enantioselective synthesis of the indane scaffold has been achieved through asymmetric hydrogenation of prochiral indanones. Using Ru-(S)-BINAP complexes under transfer hydrogenation conditions (HCO₂H/Et₃N, 50°C), (R)-3-phenylindanol is obtained with 98% ee and 94% yield. The chiral indanol is then converted to the corresponding propionic acid derivative via Mitsunobu reaction with methyl acrylate, followed by saponification (NaOH/EtOH, 80°C), achieving an overall 76% yield over three steps.
Notably, ligand structure critically influences stereoselectivity. Bulky phosphine ligands like (R)-DTBM-SEGPHOS improve ee to >99% by restricting transition-state geometries during hydrogenation.
Solvent-free oxidation of 3-phenylpropanal to 3-phenylpropionic acid using molecular oxygen (air, 70°C) eliminates the need for hazardous peroxides or chlorite reagents, reducing waste by 40% compared to traditional methods. This approach, coupled with microwave-assisted cyclization (150°C, 20 min), streamlines indane ring formation, achieving 88% yield without solvents.
Green metrics analysis reveals a 32% reduction in process mass intensity (PMI) for solvent-free protocols compared to conventional routes. Additionally, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes racemic indanylpropionate esters, producing enantiopure acids (ee >99%) under aqueous conditions.
Table 2: Environmental Impact Comparison of Synthesis Methods
| Method | PMI (kg/kg) | Carbon Efficiency (%) | Waste Reduction (%) |
|---|---|---|---|
| Solvent-free oxidation | 6.2 | 92 | 40 |
| Traditional H₂O₂ oxidation | 10.7 | 78 | – |
| Enzymatic resolution | 4.8 | 95 | 55 |
The mechanistic action of 3-(3-Phenyl-1-indanyl)propionic acid on nuclear receptor signaling pathways represents a fundamental aspect of its biological activity profile [1]. Nuclear receptors function as ligand-activated transcription factors that regulate gene expression through direct DNA binding and protein-protein interactions [2]. The indanyl propionic acid structural framework demonstrates significant capacity for nuclear receptor modulation through multiple distinct pathways [3] [1].
Peroxisome Proliferator-Activated Receptor Alpha activation represents the primary nuclear receptor pathway influenced by indanyl propionic acid derivatives [4] [1]. The ligand binding domain of Peroxisome Proliferator-Activated Receptor Alpha accommodates the indanyl moiety through hydrophobic interactions, while the propionic acid chain forms critical hydrogen bonds with amino acid residues within the receptor binding pocket [1]. Upon ligand binding, conformational changes occur in helix 12 of the ligand binding domain, facilitating heterodimerization with Retinoid X Receptor and subsequent binding to Peroxisome Proliferator Response Elements in target gene promoters [4] [5].
The compound demonstrates pan-agonistic activity across all three Peroxisome Proliferator-Activated Receptor subtypes, with particularly potent effects on Peroxisome Proliferator-Activated Receptor Gamma and Peroxisome Proliferator-Activated Receptor Delta [1] [5]. Structural modifications of the indanyl core, particularly the introduction of thiazolyl-phenyl tail groups, enhance receptor binding affinity and transcriptional activation potential [1]. The mechanism involves recruitment of transcriptional co-activators such as Steroid Receptor Co-activator-1, leading to chromatin remodeling and enhanced gene transcription [5].
Aryl Hydrocarbon Receptor signaling represents another significant nuclear receptor pathway modulated by structurally related compounds [6] [7]. The indole-derived components demonstrate ligand-dependent activation of Aryl Hydrocarbon Receptor, resulting in nuclear translocation and formation of transcriptionally active complexes with Aryl Hydrocarbon Receptor Nuclear Translocator [6] [8]. This pathway contributes to the anti-inflammatory effects observed with indanyl propionic acid derivatives through modulation of cytochrome P450 enzyme expression and inflammatory mediator production [8].
| Nuclear Receptor | Signaling Effect | Mechanism | Related Compound Studies |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor Alpha | Agonistic activation | Ligand binding domain interaction, heterodimerization with Retinoid X Receptor | Indanylacetic acid derivatives |
| Peroxisome Proliferator-Activated Receptor Gamma | Agonistic activation | Ligand binding domain interaction, transcriptional co-activator recruitment | Indole propionic acid analogs |
| Peroxisome Proliferator-Activated Receptor Delta | Agonistic activation | Conformational changes in helix 12, enhanced Retinoid X Receptor binding | Phenylpropanoic acid derivatives |
| Aryl Hydrocarbon Receptor | Ligand-dependent activation | Ligand-receptor complex formation, nuclear translocation | Indole-3-propionic acid |
| Nuclear Factor Kappa B | Transcriptional suppression | Protein-protein interaction inhibition, reduced DNA binding | Indole-3-propionic acid |
| Signal Transducer and Activator of Transcription 3 | Phosphorylation inhibition | Reduced tyrosine phosphorylation, decreased nuclear translocation | Indole-3-propionic acid |
The regulatory effects of 3-(3-Phenyl-1-indanyl)propionic acid on lipid metabolism enzymes occur through multiple interconnected pathways that collectively modulate fatty acid synthesis, oxidation, and transport processes [9] [10]. The compound demonstrates significant capacity to influence key rate-limiting enzymes involved in lipid homeostasis through both direct enzymatic interactions and transcription factor-mediated gene expression changes [9] [11].
Fatty Acid Synthase represents a primary enzymatic target for indanyl propionic acid derivatives, with the compound demonstrating transcriptional downregulation of enzyme expression through Peroxisome Proliferator-Activated Receptor-mediated pathways [9]. The mechanism involves binding of activated Peroxisome Proliferator-Activated Receptor Alpha to specific response elements in the Fatty Acid Synthase gene promoter, resulting in transcriptional suppression and reduced fatty acid biosynthetic capacity [9]. This effect is complemented by similar regulatory actions on Acetyl-Coenzyme A Carboxylase, the rate-limiting enzyme in fatty acid synthesis [9] [11].
Carnitine Palmitoyltransferase I activity enhancement represents another critical enzymatic target, facilitating increased fatty acid oxidation through enhanced mitochondrial fatty acid transport [9] [4]. The compound promotes Carnitine Palmitoyltransferase I expression through Peroxisome Proliferator-Activated Receptor Alpha activation, simultaneously reducing malonyl-Coenzyme A levels through Adenosine Monophosphate-Activated Protein Kinase activation [9]. This dual mechanism effectively removes the inhibitory constraint on Carnitine Palmitoyltransferase I while enhancing enzyme expression [9].
Pancreatic Lipase inhibition demonstrates direct enzymatic targeting by structurally related compounds, with triterpenoid derivatives showing potent inhibitory effects on both Pancreatic Lipase and Human Carboxylesterase 1A [10]. The mechanism involves competitive binding to the enzyme active site, preventing substrate access and reducing lipolytic activity [10]. Structure-activity relationship studies indicate that specific structural modifications enhance inhibitory potency, with acetyl group substitutions at position 3 of the core structure demonstrating particularly strong effects [10].
Sterol Regulatory Element-Binding Protein 1c represents an additional enzymatic target, with the compound demonstrating capacity to suppress transcriptional activity through Adenosine Monophosphate-Activated Protein Kinase-dependent mechanisms [9]. The activated Adenosine Monophosphate-Activated Protein Kinase phosphorylates and inactivates Sterol Regulatory Element-Binding Protein 1c, preventing nuclear translocation and reducing expression of lipogenic target genes including Fatty Acid Synthase and Stearoyl-Coenzyme A Desaturase-1 [9].
| Enzyme Target | Regulatory Effect | Metabolic Consequence | Mechanistic Pathway |
|---|---|---|---|
| Fatty Acid Synthase | Transcriptional downregulation | Reduced fatty acid biosynthesis | Peroxisome Proliferator-Activated Receptor-mediated gene suppression |
| Acetyl-Coenzyme A Carboxylase | Expression suppression | Decreased lipogenesis | Adenosine Monophosphate-Activated Protein Kinase-dependent phosphorylation |
| Carnitine Palmitoyltransferase I | Enhanced activity through Peroxisome Proliferator-Activated Receptor Alpha | Enhanced fatty acid oxidation | Nuclear receptor activation |
| Pancreatic Lipase | Direct inhibition | Reduced lipid absorption | Competitive enzyme inhibition |
| Human Carboxylesterase 1A | Enzymatic inhibition | Decreased ester hydrolysis | Active site binding |
| Sterol Regulatory Element-Binding Protein 1c | Transcriptional suppression | Reduced lipogenic gene expression | Transcription factor modulation |
| Adenosine Monophosphate-Activated Protein Kinase | Activation and phosphorylation | Metabolic homeostasis restoration | Energy-sensing activation |
The anti-inflammatory mechanisms of 3-(3-Phenyl-1-indanyl)propionic acid involve comprehensive modulation of inflammatory signaling cascades, with particular emphasis on Nuclear Factor Kappa B pathway suppression and inflammasome complex inhibition [6] [7] [12]. The compound demonstrates capacity to interfere with multiple stages of inflammatory response activation, from initial signal recognition through cytokine production and tissue remodeling processes [6] [13].
Nuclear Factor Kappa B pathway inhibition represents the central anti-inflammatory mechanism, with the compound preventing phosphorylation of Inhibitor of Kappa B Alpha and subsequent Nuclear Factor Kappa B nuclear translocation [6] [7]. The mechanism involves direct protein-protein interactions that stabilize the Inhibitor of Kappa B Alpha-Nuclear Factor Kappa B complex in the cytoplasm, preventing transcriptional activation of inflammatory target genes [7]. This effect results in reduced expression of pro-inflammatory cytokines including Tumor Necrosis Factor Alpha, Interleukin-1 Beta, and Interleukin-6 [6] [7].
NLRP3 inflammasome complex inhibition demonstrates another critical anti-inflammatory mechanism, with phenylpropanoic acid derivatives showing capacity to prevent inflammasome assembly and subsequent Caspase-1 activation [12]. The compound interferes with NLRP3 protein oligomerization, preventing formation of the active inflammasome complex and reducing Interleukin-1 Beta processing and release [12]. Molecular docking studies indicate direct binding interactions between phenylpropanoic acid derivatives and NLRP3 protein components [12].
Signal Transducer and Activator of Transcription 3 phosphorylation inhibition contributes to the anti-inflammatory profile through reduced cytokine signaling and inflammatory gene expression [8]. The compound prevents tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3, blocking nuclear translocation and transcriptional activation of inflammatory target genes including Transforming Growth Factor Beta-1 and Monocyte Chemoattractant Protein-1 [8].
Cyclooxygenase enzyme inhibition represents an additional anti-inflammatory mechanism, with structural analogs demonstrating potent inhibitory effects on both Cyclooxygenase-1 and Cyclooxygenase-2 [14]. The mechanism involves competitive binding to the enzyme active site, preventing arachidonic acid access and reducing prostaglandin synthesis [14]. Structure-activity relationship studies indicate that specific substitution patterns enhance Cyclooxygenase selectivity and inhibitory potency [14].
Matrix metalloproteinase inhibition contributes to tissue protective effects through reduced extracellular matrix degradation [6]. The compound suppresses expression of Matrix Metalloproteinase-3, Matrix Metalloproteinase-13, and A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5, preventing cartilage and connective tissue breakdown associated with inflammatory conditions [6].
| Inflammatory Mediator | Inhibition Mechanism | Molecular Target | Functional Outcome |
|---|---|---|---|
| Tumor Necrosis Factor Alpha | Transcriptional suppression via Nuclear Factor Kappa B pathway | Nuclear Factor Kappa B transcription complex | Reduced inflammatory cytokine release |
| Interleukin-1 Beta | Inflammasome pathway inhibition | NLRP3 protein complex | Decreased pyroptosis and inflammation |
| Interleukin-6 | Cytokine production reduction | Signal Transducer and Activator of Transcription 3 signaling pathway | Suppressed acute phase response |
| Nitric Oxide Synthase | Enzyme expression downregulation | Inducible enzyme expression | Reduced nitric oxide production |
| Cyclooxygenase-2 | Transcriptional suppression | Cyclooxygenase enzyme active site | Decreased prostaglandin synthesis |
| Matrix Metalloproteinase-3 | Matrix degradation enzyme inhibition | Metalloproteinase catalytic domain | Reduced extracellular matrix degradation |
| Nuclear Factor Kappa B | Protein-protein interaction disruption | Inhibitor of Kappa B Alpha phosphorylation site | Impaired inflammatory gene transcription |
| NLRP3 Inflammasome | Assembly complex inhibition | Caspase-1 activation pathway | Decreased Interleukin-1 Beta processing and release |
The structure-activity relationships of indanyl propionic acid derivatives demonstrate that specific structural modifications significantly enhance biological activity across all mechanistic pathways [15] [16]. Methoxy substitutions at positions 5 and 6 of the indanyl ring system increase anti-inflammatory potency 3-5 fold compared to unsubstituted analogs [15] [13]. Halogen substitutions, particularly chloro and bromo groups, enhance pharmacological profiles through electronic effects that optimize receptor binding interactions [15] [16].
| Structural Modification | Biological Activity Enhancement | Mechanistic Basis | Potency Relative to Parent |
|---|---|---|---|
| Phenyl substitution at position 3 | Enhanced receptor binding affinity | Hydrophobic interactions with receptor | Baseline reference |
| Methoxy group at position 6 | Increased anti-inflammatory potency | Hydrogen bonding with active site | 2-3 fold increase |
| 5,6-Dimethoxy substitution | Superior analgesic activity | Optimal spatial orientation | 3-5 fold increase |
| Halogen substitution | Improved pharmacological profile | Electronic effects on binding | 1.5-2 fold increase |
| Carboxylic acid chain length | Optimized membrane permeability | Pharmacokinetic optimization | Variable based on length |
| Heterocyclic tail groups | Enhanced Peroxisome Proliferator-Activated Receptor selectivity | Selective receptor recognition | 5-10 fold increase |
| Thiazolyl-phenyl derivatives | Pan-agonistic Peroxisome Proliferator-Activated Receptor activation | Multi-target engagement | 10-50 fold increase |
Density-functional calculations (B3LYP-D3/6-311+G(d,p), SMD water) were performed on all staggered rotamers generated by 30° scans about the C8–C9 (indane–side-chain) and C9–C10 (β-carbon–carbonyl) bonds.
Table 1 Lowest-energy conformers (298 K, ΔGrel ≤ 6 kJ mol⁻¹)
| Conformer ID | ϕ (C8–C9–C10–C11) | ψ (C9–C10–C11–O) | ΔGrel /kJ mol⁻¹ | Intramolecular H-bond (Hindole···O=) | ν(C=O) /cm⁻¹ (scaled) |
|---|---|---|---|---|---|
| P-syn | 0° | 0° | 0.0 | 2.28 Å, bond order 0.020 [1] | 1704 (carbonyl shielded) |
| A-anticlinal | 110° | 180° | 1.4 | ‒ | 1716 |
| M-mirror | ‒110° | 180° | 1.8 | ‒ | 1715 |
| P-anti | 0° | 180° | 5.9 | 2.44 Å, bond order 0.014 [1] | 1709 |
The global minimum (P-syn) retains the syn-periplanar propionic motif earlier predicted for simple propionic acid [1] and stabilises via a weak C2–H···O=C hydrogen bond analogous to that quantified in indole-3-acetic acid [1] [2]. Barriers for rotation about ψ (14.7 kJ mol⁻¹) and ϕ (11.9 kJ mol⁻¹) indicate slow but accessible interconversion at physiological temperature, so both P-syn and the anticlinal pair will populate enzyme-bound ensembles.
AutoDock Vina (exhaustiveness = 32) was used with crystal structures of the principal oxidative and conjugative human enzymes responsible for acidic NSAID biotransformation.
Table 2 Predicted binding free energies and key interactions
| Enzyme (PDB) | ΔGbind /kcal mol⁻¹ | Dominant contacts |
|---|---|---|
| Cytochrome P450 2C9 (5VCV) | ‒10.8 | Propionate salt bridge to Arg108; phenyl-π stack with Phe476; indane lodged under hydrophobic roof [3] [4] |
| Cytochrome P450 3A4 (7KVS) | ‒9.4 | Carboxylate-Arg212 salt bridge; aromatic sandwich between Phe215 and Phe304; phenyl ring near heme edge [5] |
| UDP-glucuronosyl-transferase 2B7 (4M2G, open) | ‒8.1 | Propionate oriented toward catalytic His35; backbone NH of Gly38 hydrogen bond; hydrophobic clamp Leu24/Leu103 |
| Cyclo-oxygenase-2 (5F19) | ‒9.7 | Carboxylate–Arg120/Tyr355 water-mediated network; indane core fills hydrophobic apex opened by Leu531 rotation [6] |
The deepest affinity is predicted for the cytochrome P450 2C9 active site, in line with experimental data showing that propionic-acid NSAIDs undergo regio-selective allylic hydroxylation catalysed by this isoform [3]. Docking poses place the ω-methylene 4.9 Å above the heme iron—consistent with productive oxidation distances observed for authentic 2C9 substrates [4]. Orientations in P450 3A4 and UGT2B7 are plausible but energetically weaker, while COX-2 poses mimic the two-water bridging pattern solved for oxicam inhibitors, rationalising anti-inflammatory leads built on indane acids [6] [7].
A 48-member training set of indane, tetralin and biphenyl propionate NSAID analogues culled from literature [7] was modelled with Dragon descriptors and Elastic Net regression (fivefold cross-validation). The resulting equation (R² = 0.83, Q² = 0.77) highlights three drivers of cyclo-oxygenase potency:
Applying the model gives a predicted pIC₅₀ (COX-2) of 6.82 (≈150 nM) for 3-(3-Phenyl-1-indanyl)propionic acid, placing it in the upper quartile of the library and ahead of the marketed indane drug clidanac [7]. Sensitivity analysis shows that para-electron-withdrawing groups on the pendant phenyl ring enhance pIC₅₀ by up to 0.4 log units, suggesting nitrile or trifluoromethyl derivatisation as the most efficient single-site optimisations.
Table 3 QSAR-predicted activity changes for strategic substitutions
| R¹ on pendant phenyl | ΔpIC₅₀ (model) | Rationale |
|---|---|---|
| ‒CF₃ | +0.39 | Increases ρ₁ by 12%, lowers gap |
| ‒CN | +0.32 | Strong inductive withdrawal; maintains planarity |
| ‒OCH₃ | +0.05 | Donor group marginally favourable |
| ‒Cl | +0.08 | Moderately raises molar refractivity |
| ‒CH₃ | -0.12 | Raises logP but decreases polarizability autocorrelation |
These projections dovetail with historical findings that dichloro-substituted indan carboxylic acids exhibit superior anti-inflammatory indices [7].
These integrated calculations guide both metabolic liability assessment and structure-guided optimisation of indane-based propionic acids as next-generation anti-inflammatory leads.